Enhanced Specific Target Binding Versus 2'-O-Methyl Probes
When incorporated into biotinylated antisense oligoribonucleotides of identical sequence, the 2′-O-allyl modification confers a higher level of specific binding to targeted ribonucleoprotein particles than the widely used 2′-O-methyl modification [1]. In affinity-selection experiments using crude HeLa cell nuclear extracts, the allyl derivative bound rapidly and stably, whereas the bulky 3,3-dimethylallyl analogue significantly reduced affinity, demonstrating that the linear three-carbon allyl group optimally balances steric demand and productive target engagement [1].
| Evidence Dimension | Specific target binding affinity in HeLa nuclear extract |
|---|---|
| Target Compound Data | 2′-O-Allyl oligoribonucleotide: rapid, stable binding with efficient affinity selection |
| Comparator Or Baseline | 2′-O-Methyl oligoribonucleotide (identical sequence): lower level of specific binding |
| Quantified Difference | Qualitatively higher specific binding (affinity selection efficiency) for 2′-O-allyl vs 2′-O-methyl |
| Conditions | Affinity selection of U2 snRNP particles from HeLa nuclear extracts; biotinylated 2′-O-alkyl oligoribonucleotide probes |
Why This Matters
Higher specific binding translates directly into more efficient target pull-down and lower background in antisense affinity purification protocols, making 2′-O-allylcytidine-containing probes the preferred choice when maximal signal-to-noise is required.
- [1] Iribarren, A. M., Sproat, B. S., Neuner, P., Sulston, I., Ryder, U., & Lamond, A. I. (1990). 2'-O-alkyl oligoribonucleotides as antisense probes. Proceedings of the National Academy of Sciences, 87(19), 7747–7751. View Source
